

A Comprehensive Technical Guide to Ald-Phamido-PEG11-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ald-Ph-amido-PEG11-NH-Boc	
Cat. No.:	B1397137	Get Quote

This technical guide provides an in-depth overview of the chemical and physical properties of **Ald-Ph-amido-PEG11-NH-Boc**, a significant bifunctional linker used in the field of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Compound Data

Ald-Ph-amido-PEG11-NH-Boc is a non-cleavable linker containing an 11-unit polyethylene glycol (PEG) spacer.[1][2] This linker is primarily utilized in the synthesis of antibody-drug conjugates (ADCs), where it facilitates the covalent attachment of a cytotoxic payload to an antibody.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, allowing for subsequent conjugation. The aldehyde group provides a reactive handle for conjugation with molecules containing amine, hydrazide, or aminooxy functionalities.

A summary of the key quantitative data for **Ald-Ph-amido-PEG11-NH-Boc** is presented in the table below.

Property	Value	Source
Molecular Weight	776.91 g/mol	[1][2]
Molecular Formula	C37H64N2O15	[1][2]
CAS Number	1245813-70-0	[1]



Experimental Protocols

The utilization of **Ald-Ph-amido-PEG11-NH-Boc** in the synthesis of antibody-drug conjugates involves a series of well-defined steps. A general experimental workflow is outlined below.

1. Deprotection of the Boc-Protected Amine:

The tert-butyloxycarbonyl (Boc) protecting group is typically removed from the terminal amine of the PEG linker under mild acidic conditions. A common method involves the use of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

- Materials:
 - Ald-Ph-amido-PEG11-NH-Boc
 - Dichloromethane (DCM)
 - Trifluoroacetic acid (TFA)
 - Saturated sodium bicarbonate solution
 - o Anhydrous sodium sulfate
- Procedure:
 - Dissolve Ald-Ph-amido-PEG11-NH-Boc in DCM.
 - Add a solution of TFA in DCM dropwise to the reaction mixture at 0°C.
 - Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or mass spectrometry.
 - Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer with DCM.



 Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.

2. Conjugation to a Cytotoxic Payload:

The newly exposed amine on the PEG linker can be conjugated to a cytotoxic drug that has a reactive functional group, such as a carboxylic acid, to form a stable amide bond. This step typically requires an activating agent for the carboxylic acid.

Materials:

- Deprotected Ald-Ph-amido-PEG11-NH2
- Cytotoxic drug with a carboxylic acid group
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve the cytotoxic drug in anhydrous DMF.
- Add the coupling agent (e.g., HATU) and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.
- Add a solution of the deprotected Ald-Ph-amido-PEG11-NH2 in anhydrous DMF to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours to overnight.
- Monitor the reaction by an appropriate analytical method (e.g., LC-MS).
- Purify the resulting linker-payload conjugate using column chromatography.



3. Antibody Conjugation (Reductive Amination):

The aldehyde group on the phenyl ring of the linker-payload conjugate is then used to attach to lysine residues on an antibody via reductive amination.

Materials:

- Purified linker-payload conjugate
- Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- Sodium cyanoborohydride (NaCNBH3) or a similar reducing agent

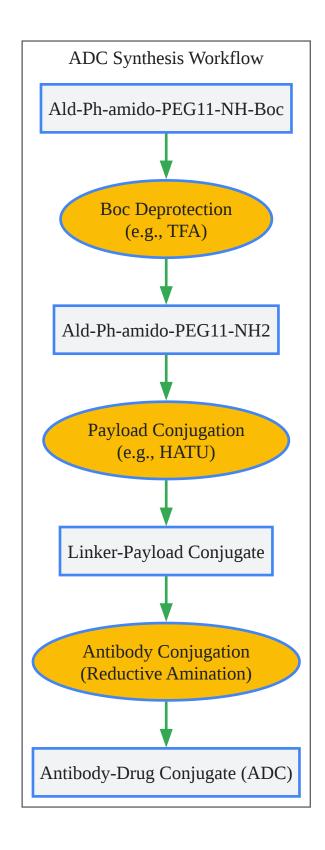
Procedure:

- Dissolve the linker-payload conjugate in a buffer-miscible solvent (e.g., DMSO).
- Add the linker-payload solution to the antibody solution at a specific molar ratio.
- Add the reducing agent (e.g., sodium cyanoborohydride) to the mixture.
- Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified period (e.g., 12-24 hours).
- Quench the reaction by adding an appropriate quenching agent.
- Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other protein purification techniques to remove unconjugated linker-payload and other impurities.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the conceptual workflow for the synthesis of an antibody-drug conjugate using **Ald-Ph-amido-PEG11-NH-Boc** and a conceptual signaling pathway of ADC action.

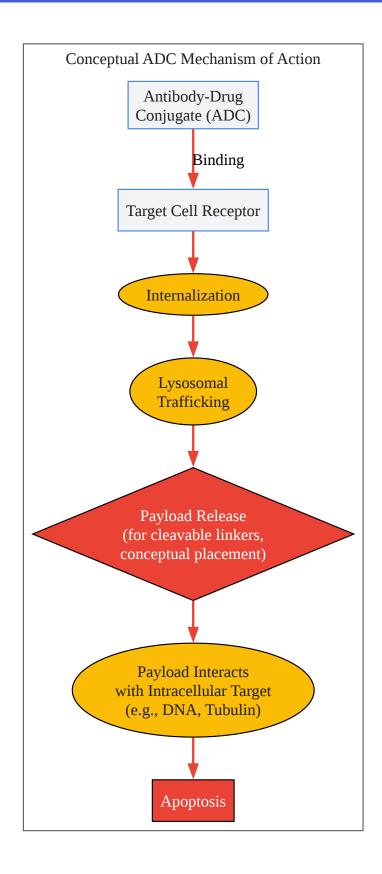




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Caption: A conceptual workflow for the synthesis of an antibody-drug conjugate.





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Caption: A simplified signaling pathway for ADC-mediated cell killing.



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References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ald-Ph-amido-PEG11-NH-Boc]. BenchChem, [2025]. [Online PDF]. Available at:
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